molecular formula C18H11Br2N B1592722 9-(3,5-Dibromophenyl)-9h-carbazole CAS No. 750573-26-3

9-(3,5-Dibromophenyl)-9h-carbazole

Cat. No. B1592722
M. Wt: 401.1 g/mol
InChI Key: YXHXRBIAIVNCPG-UHFFFAOYSA-N
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Description

9-(3,5-Dibromophenyl)-9h-carbazole is a chemical compound with the molecular formula C18H11Br2N and a molecular weight of 401.10 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 9-(3,5-Dibromophenyl)-9h-carbazole consists of a carbazole unit substituted with a 3,5-dibromophenyl group . Carbazole is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring.


Physical And Chemical Properties Analysis

9-(3,5-Dibromophenyl)-9h-carbazole is a solid at 20 degrees Celsius . . The melting point ranges from 171.0 to 178.0 degrees Celsius .

Scientific Research Applications

  • Biotransformation and Derivative Formation : 9H-carbazole and its derivatives are subject to biotransformation by biphenyl-utilizing bacteria. These derivatives have versatile pharmacological applications. The transformation of 9H-carbazole into hydroxylated metabolites has been studied, showing different conversion paths into various metabolites like 9H-carbazol-1-ol and 9H-carbazol-3-ol (Waldau et al., 2009).

  • Antimicrobial Properties : Research has demonstrated that 9H-carbazole derivatives can be synthesized and used as antimicrobial agents. The synthesis involves creating new heterocyclic derivatives, which are then evaluated for their antimicrobial properties (Salih, Salimon, & Yousif, 2016).

  • Applications in Organic Electronics : Compounds containing the 9H-carbazole moiety, such as 6-(3,5-di(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile, have been synthesized and used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent performance characteristics, including high efficiency and slow efficiency roll-off (Deng, Li, Wang, & Wu, 2013).

  • Medicinal Chemistry Applications : The 9H-carbazole scaffold has gained significant attention in medicinal chemistry due to its wide range of biological activities upon modifications. It has been found to exhibit antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).

  • Electrochromic Polymers : The use of 9H-carbazole derivatives in the synthesis of electrochromic polymers has been explored. These polymers show high coloration efficiency and stability, indicating potential applications as electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).

Safety And Hazards

This compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

While specific future directions for 9-(3,5-Dibromophenyl)-9h-carbazole are not mentioned in the searched resources, carbazole derivatives are often used in the development of organic semiconductors . Therefore, it’s possible that future research could explore its potential in this area.

properties

IUPAC Name

9-(3,5-dibromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXRBIAIVNCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627453
Record name 9-(3,5-Dibromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,5-Dibromophenyl)-9h-carbazole

CAS RN

750573-26-3
Record name 9-(3,5-Dibromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3,5-Dibromophenyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JW Jun, KM Lee, OY Kim, JY Lee, SH Hwang - Synthetic Metals, 2016 - Elsevier
A bipolar host material for green phosphorescent organic light-emitting diodes (OLEDs) was designed and synthesized through a combination of dibenzothiophene, α-carboline, and …
Number of citations: 14 www.sciencedirect.com
K Gorgun, Y Caglar, F Yakuphanoglu - Silicon, 2018 - Springer
In this study, considering the information given in the literature the Ullman and Suzuki-Miyaura coupling reactions were carried out using carbazole, 1,3,5 tribromo benzene and aryl …
Number of citations: 7 link.springer.com
WJ Park, Y Lee, JY Kim, DW Yoon, J Kim, SH Chae… - Synthetic Metals, 2015 - Elsevier
Dicyanophenyl derivatives, DCN1–3, were rationally synthesized and their thermally activated delayed fluorescence properties were investigated. OLED devices were further fabricated …
Number of citations: 28 www.sciencedirect.com
NJ Lee, JH Jeon, I In, JH Lee, MC Suh - Dyes and Pigments, 2014 - Elsevier
We report series of triphenylene derivatives with good electronic properties for the use as host materials for green phosphorescent organic light emitting diodes (PHOLEDs). We applied …
Number of citations: 25 www.sciencedirect.com
X Ban, W Jiang, K Sun, X Xie, L Peng… - … Applied Materials & …, 2015 - ACS Publications
Two soluble bipolar host materials (mCP-BPBI and CP-QPBI), comprising different proportions of hole-transporting carbazole and electron-transporting benzimidazole, were synthesized…
Number of citations: 66 pubs.acs.org
B Zhang, D Li, Y Wu, F Fan, Y Chen - Organic Electronics, 2017 - Elsevier
A Donor-Acceptor structured conjugated copolymer PCNCzF was designed and synthesized for flexible polymer memory. The fabricated Al/PCNCzF/ITO-coated PET device exhibited …
Number of citations: 8 www.sciencedirect.com
VLEO Afterglow
Number of citations: 0
Y Hu - 2022 - search.proquest.com
The past two decades have witnessed the explosive development of metal-organic frameworks (MOFs) as a class of highly porous crystalline materials. To exploit more applications and …
Number of citations: 2 search.proquest.com

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